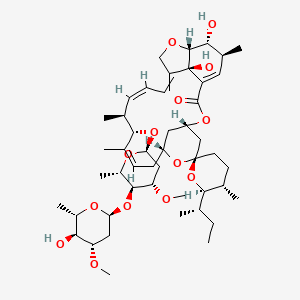

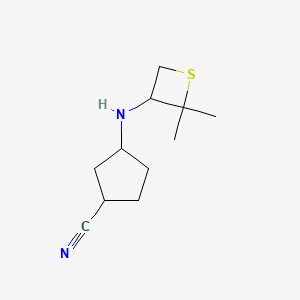

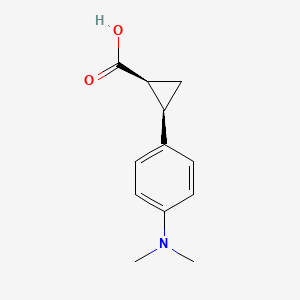

(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” is a natural product belonging to the avermectin family. These compounds are derived from the soil bacterium Streptomyces avermitilis and have remarkable biological activities. Avermectins are widely used as antiparasitic agents in veterinary medicine and agriculture due to their potent anthelmintic and insecticidal properties.

Méthodes De Préparation

Synthetic Routes: The synthesis of “(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” involves several steps. Key reactions include oxidative transformations, cyclizations, and glycosylation. The exact synthetic route may vary, but it typically starts from simpler precursors and proceeds through multiple chemical transformations.

Industrial Production: Industrial production of avermectins primarily relies on fermentation processes using S. avermitilis. The bacterium produces avermectins during its growth, and subsequent extraction and purification yield the desired compound. The fermentation process is optimized for high yield and purity.

Analyse Des Réactions Chimiques

Reactions:

Oxidation: Avermectins undergo oxidation reactions to form various derivatives. For example, oxidative cleavage of the macrocyclic ring leads to different avermectin congeners.

Reduction: Reduction of specific functional groups modifies the compound’s properties.

Glycosylation: Avermectins contain sugar moieties (glycosides), which play a crucial role in their biological activity. Glycosylation reactions introduce these sugars.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Glycosylation: Glycosyl donors (e.g., glycosyl halides) and Lewis acids (e.g., BF₃·Et₂O).

Applications De Recherche Scientifique

Chemistry:

- Avermectins serve as valuable synthetic targets for organic chemists due to their complex structures.

- They are used in studies related to natural product synthesis and methodology development.

- Avermectins are potent anthelmintics, effective against parasitic worms (nematodes) in animals.

- They also exhibit insecticidal activity against pests like mites and ticks.

- In medicine, they find applications in treating river blindness (onchocerciasis) and other neglected tropical diseases.

- Avermectins are essential in agriculture for pest control.

- They contribute to sustainable farming practices by reducing chemical pesticide use.

Mécanisme D'action

The primary mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites. This leads to paralysis and death of the parasites. Avermectins do not significantly affect mammalian cells due to differences in receptor expression.

Comparaison Avec Des Composés Similaires

Avermectins share structural similarities with other macrocyclic lactones, such as milbemycins and spinosad. their unique stereochemistry and glycosylation patterns distinguish them from these related compounds.

Propriétés

Formule moléculaire |

C48H74O14 |

|---|---|

Poids moléculaire |

875.1 g/mol |

Nom IUPAC |

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Clé InChI |

AZSRBVAPBFWEGT-SZAVLSPISA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

SMILES canonique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)

![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)